![molecular formula C11H23Cl2FN2O2S B1531769 4-[(4-Aminopiperidin-1-yl)methyl]-4-fluoro-1lambda6-thiane-1,1-dione dihydrochloride CAS No. 2098129-66-7](/img/structure/B1531769.png)
4-[(4-Aminopiperidin-1-yl)methyl]-4-fluoro-1lambda6-thiane-1,1-dione dihydrochloride
Overview
Description
The compound is a derivative of aminopiperidine, which is a class of organic compounds known for their wide use in medicinal chemistry . Aminopiperidines are often used as building blocks in the synthesis of various pharmaceuticals .
Chemical Reactions Analysis
Again, without specific information on the compound, it’s difficult to provide a detailed chemical reactions analysis. Aminopiperidines, in general, can undergo various reactions, including alkylation, acylation, and others .Physical And Chemical Properties Analysis
Based on the information available for similar compounds, we can infer that this compound might be a solid at room temperature . Other physical and chemical properties like melting point, boiling point, density, etc., are not available in the databases I have access to.Scientific Research Applications
Pharmaceutical Drug Development
This compound, with its piperidine core structure, is a valuable synthetic building block in pharmaceutical drug development. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are particularly significant in the design of drugs due to their pharmacological properties, which include activities such as analgesic, anti-inflammatory, and antipsychotic effects .
Anticancer Research
Piperidine derivatives have been utilized in anticancer research. Compounds with a piperidine moiety have shown a wide range of biological activities and are being explored for their potential to inhibit cancer cell growth and metastasis .
Neuroscience
In neuroscience, piperidine derivatives like the one are explored for their role as antagonists of the N-methyl-D-aspartate (NMDA) receptor. This receptor is crucial in many physiological and pathological processes in the central nervous system, including synaptic plasticity and memory function.
Antimicrobial and Antiviral Applications
The piperidine nucleus is a part of compounds that have shown antimicrobial and antiviral activities. Researchers are investigating these derivatives for new treatments against infectious diseases .
Analgesic and Anti-inflammatory Agents
Due to their pharmacophoric features, piperidine derivatives are being studied as analgesic and anti-inflammatory agents. They may offer new pathways for pain relief and inflammation control .
Anticoagulant Properties
Some piperidine derivatives have been synthesized and evaluated for their anticoagulant activities. They are being considered as potential direct thrombin inhibitors, which could lead to new anticoagulant drugs .
Safety and Hazards
The safety and hazards of a compound depend on its specific physical and chemical properties. Some similar compounds are labeled with hazard statements like H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .
Future Directions
properties
IUPAC Name |
1-[(4-fluoro-1,1-dioxothian-4-yl)methyl]piperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2S.2ClH/c12-11(3-7-17(15,16)8-4-11)9-14-5-1-10(13)2-6-14;;/h10H,1-9,13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWFBDJQBVDKLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2(CCS(=O)(=O)CC2)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Aminopiperidin-1-yl)methyl]-4-fluoro-1lambda6-thiane-1,1-dione dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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